

Adipic Acid-13C6: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Adipic acid-13C*

Cat. No.: *B12392195*

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An In-depth Overview of Commercial Availability, and Applications in Mass Spectrometry and Metabolic Flux Analysis

This technical guide provides a comprehensive overview of **Adipic acid-13C6**, a stable isotope-labeled compound essential for a range of applications in research and drug development. This document details its commercial availability, key specifications, and provides insights into its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Commercial Availability and Supplier Specifications

Adipic acid-13C6 is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The following tables summarize the key quantitative data from prominent vendors to facilitate comparison and procurement.

Table 1: Commercial Suppliers of **Adipic Acid-13C6**

Supplier	Website
Cambridge Isotope Laboratories, Inc.	--INVALID-LINK--
Eurisotop	--INVALID-LINK--
LGC Standards	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
Sigma-Aldrich (Merck)	--INVALID-LINK--
ChemScene	--INVALID-LINK--

Table 2: Product Specifications of **Adipic Acid-13C6**

Supplier	Catalog Number (Example)	Isotopic Enrichment	Chemical Purity	Available Pack Sizes
Cambridge Isotope Laboratories, Inc.	CLM-4723	99 atom % 13C[1]	≥98%[1]	0.1 g, Bulk inquiries welcome[1]
Eurisotop	CLM-4723-0.1	99%[2]	98%[2]	0.1 g[2]
LGC Standards	TRC-A223502-10MG	Not Specified	Not Specified	10 mg, 100 mg[3]
MedChemExpress	HY-W017522S1	Not Specified	≥98%	1 mg, 5 mg
Sigma-Aldrich (Merck)	608157	≥99 atom % 13C[4]	≥98% (CP)[4]	Custom packaging available[4]
ChemScene	CS-0541885	Not Specified	≥98%[5]	1 mg, 5 mg, 10 mg, 50 mg[5]

Table 3: Physicochemical Properties of **Adipic Acid-13C6**

Property	Value
Labeled CAS Number	942037-55-0[1][2]
Unlabeled CAS Number	124-04-9[1][2]
Molecular Formula	$^{13}\text{C}_6\text{H}_{10}\text{O}_4$ [4]
Molecular Weight	152.10 g/mol [4]
Appearance	White to off-white solid/crystals
Synonyms	Hexanedioic acid- $^{13}\text{C}_6$, 1,6-Hexanedioic acid- $^{13}\text{C}_6$, 1,4-Butanedicarboxylic acid- $^{13}\text{C}_6$ [1]

Core Applications in Research and Development

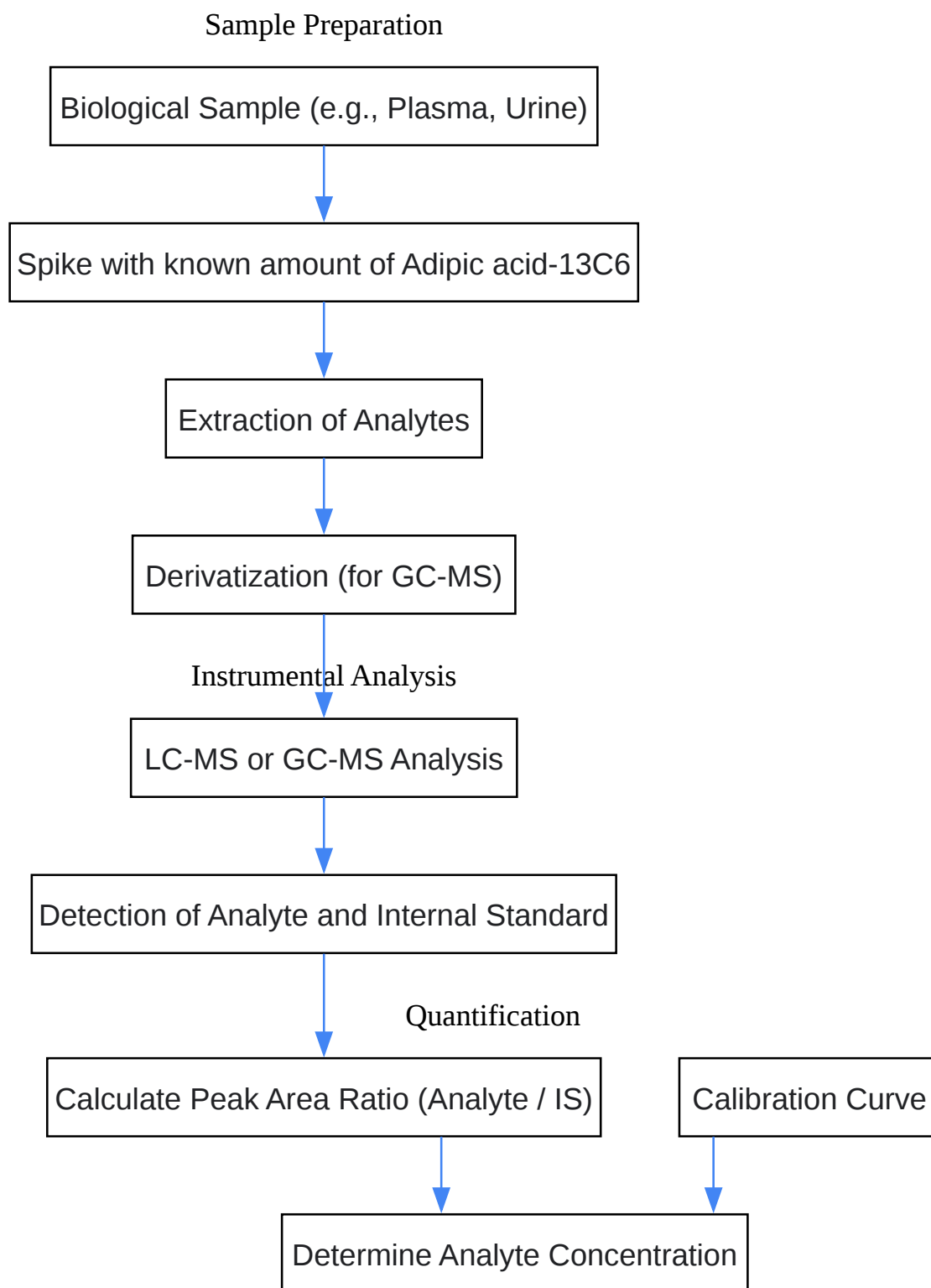
Adipic acid- $^{13}\text{C}_6$ serves as a critical tool in two primary analytical domains: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.[6]

Internal Standard for Quantitative Mass Spectrometry

In quantitative mass spectrometry (LC-MS, GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. **Adipic acid- $^{13}\text{C}_6$** is an ideal internal standard for the quantification of unlabeled adipic acid and structurally related dicarboxylic acids. Its key advantages include:

- **Co-elution with the Analyte:** It shares identical chromatographic behavior with the unlabeled analyte, ensuring that any variations during sample preparation and analysis affect both compounds equally.
- **Similar Ionization Efficiency:** It exhibits the same ionization efficiency as the analyte, minimizing matrix effects.
- **Distinct Mass-to-Charge Ratio (m/z):** The 6-dalton mass difference allows for clear differentiation from the unlabeled analyte in the mass spectrometer.

The general workflow for using **Adipic acid- $^{13}\text{C}_6$** as an internal standard is depicted below.



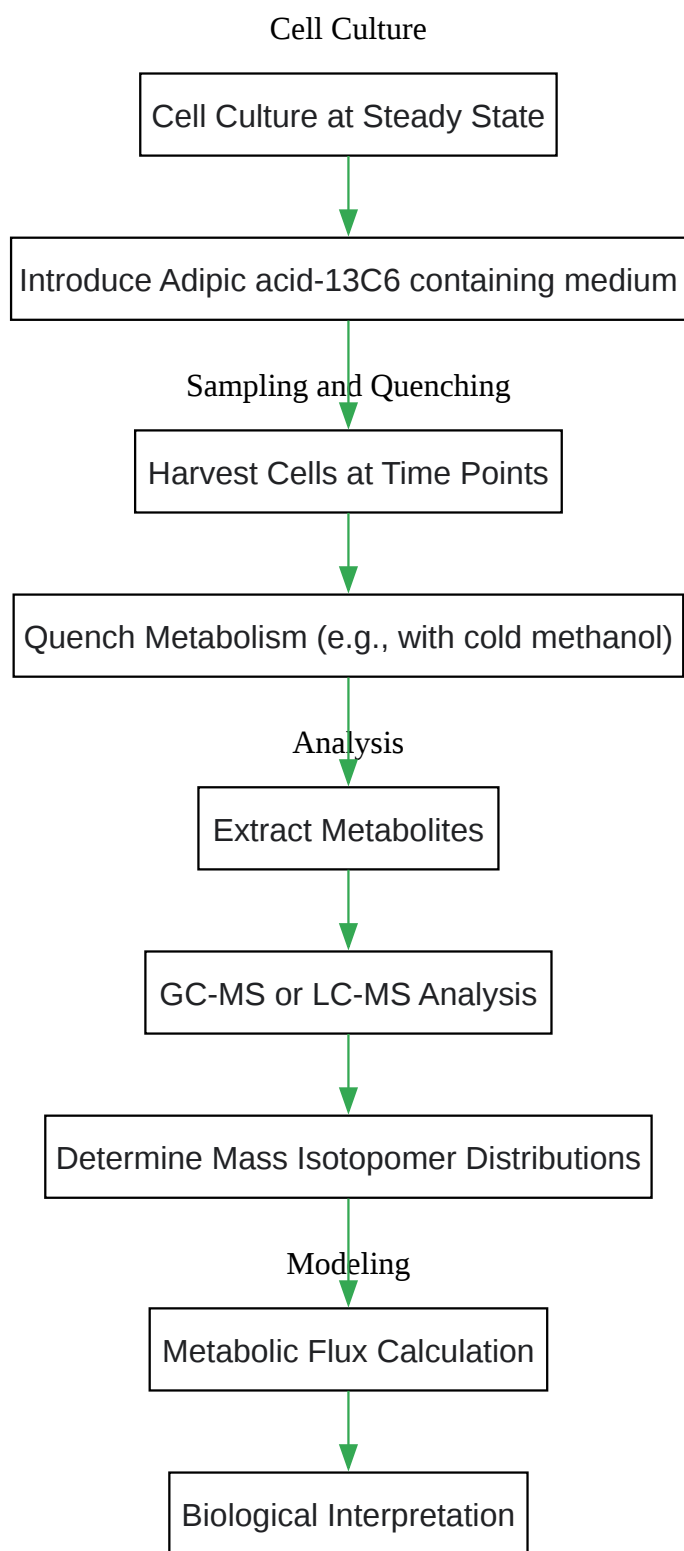
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Figure 1. Workflow for using **Adipic acid-13C6** as an internal standard.

Tracer for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to investigate the rates of metabolic reactions in biological systems. By introducing a ^{13}C -labeled substrate, such as **Adipic acid- $^{13}\text{C}_6$** , into a cell culture or organism, researchers can trace the incorporation of the ^{13}C atoms into various downstream metabolites. This provides quantitative insights into the activity of metabolic pathways. While glucose and glutamine are more common tracers, labeled dicarboxylic acids like adipic acid can be used to probe specific pathways, such as fatty acid oxidation or the metabolism of certain xenobiotics.

The general workflow for a metabolic flux experiment is outlined below.



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Figure 2. General workflow for a ^{13}C -Metabolic Flux Analysis experiment.

Experimental Protocols

The following sections provide generalized experimental protocols for the two primary applications of **Adipic acid-13C6**. These should be adapted based on the specific experimental context, instrumentation, and analyte of interest.

Protocol for Quantification of Adipic Acid in Human Plasma using LC-MS/MS with **Adipic acid-13C6** as an Internal Standard

1. Preparation of Stock Solutions:

- **Adipic Acid Standard Stock:** Prepare a 1 mg/mL stock solution of unlabeled adipic acid in methanol.
- **Internal Standard Stock:** Prepare a 1 mg/mL stock solution of **Adipic acid-13C6** in methanol.
- **Working Solutions:** Prepare a series of working standard solutions by serially diluting the adipic acid stock solution. Prepare a working internal standard solution by diluting the **Adipic acid-13C6** stock to a suitable concentration (e.g., 1 µg/mL).

2. Sample Preparation:

- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of the working internal standard solution.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

- **LC Column:** A C18 reversed-phase column is typically suitable.

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 5% to 95% B over several minutes.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM).
 - Adipic Acid Transition: m/z 145 \rightarrow m/z 127
 - **Adipic acid- $^{13}\text{C}_6$** Transition: m/z 151 \rightarrow m/z 133

4. Quantification:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of adipic acid in the plasma samples from the calibration curve.

Protocol for a ^{13}C -Metabolic Flux Analysis Study in Cultured Cells

1. Cell Culture and Labeling:

- Culture cells to a desired confluency in standard medium.
- Replace the standard medium with a medium containing a known concentration of **Adipic acid- $^{13}\text{C}_6$** as a tracer.
- Incubate the cells for a time course determined by the expected turnover rate of the metabolic pathways of interest.

2. Quenching and Metabolite Extraction:

- Rapidly aspirate the labeling medium.
- Quench metabolic activity by adding ice-cold 80% methanol.

- Scrape the cells and collect the cell suspension.
- Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
- Dry the metabolite extract under vacuum or nitrogen.

3. Sample Derivatization (for GC-MS):

- Derivatize the dried metabolite extract to increase volatility. A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

- Analyze the derivatized samples on a GC-MS system.
- Acquire full scan data to identify metabolites and their mass isotopomer distributions.

5. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of ^{13}C .
- Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model.
- The software will then calculate the metabolic flux values for the reactions in the model.

Conclusion

Adipic acid- $^{13}\text{C}_6$ is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its commercial availability from multiple suppliers with high isotopic and chemical purity ensures its suitability for demanding applications. Whether used as an internal standard to ensure the accuracy of quantitative bioanalysis or as a tracer to elucidate the complexities of metabolic pathways, **Adipic acid- $^{13}\text{C}_6$** provides a reliable means to obtain high-quality data. The experimental workflows and protocols outlined in this guide serve as a foundation for the successful implementation of this valuable research tool.

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